3-Aminobutan-2-ol
Description
3-Aminobutan-2-ol (C₄H₁₁NO, molecular weight 89.14 g/mol) is a chiral amino alcohol with two stereocenters, existing in four stereoisomeric forms: (2S,3R), (2R,3S), (2S,3S), and (2R,3R) . It is structurally characterized by an amino (-NH₂) group at the C3 position and a hydroxyl (-OH) group at the C2 position of a butanol backbone. This compound is utilized in organic synthesis, pharmaceutical intermediates, and biocatalytic processes. For example, it serves as a precursor in the microbial production of tetramethylpyrazine (TTMP), a flavor compound in fermented foods . Its stereoisomers, such as (2S,3R)- and (2R,3S)-3-aminobutan-2-ol, are often isolated as hydrochloride salts for stability and application in asymmetric synthesis .
Properties
IUPAC Name |
3-aminobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERWBXLFSBWTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280624 | |
| Record name | 3-aminobutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42551-55-3 | |
| Record name | 42551-55-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-aminobutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminobutan-2-ol can be synthesized through several methods. One common route involves the reduction of 3-aminobutan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 3-aminobutan-2-one. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The process is efficient and yields high purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Aminobutan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-aminobutan-2-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 3-aminobutan-1-ol using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3-Aminobutan-2-one
Reduction: 3-Aminobutan-1-ol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHNO
Molecular Weight: 89.14 g/mol
Chirality: 3-Aminobutan-2-ol has two chiral centers, which allows it to exist in multiple stereoisomeric forms.
Scientific Research Applications
This compound is utilized in various scientific domains:
Organic Synthesis
- Chiral Building Block: It serves as a crucial chiral building block for synthesizing complex organic molecules, particularly in the production of enantiomerically pure compounds.
| Application | Description |
|---|---|
| Synthesis of Pharmaceuticals | Used to synthesize drugs with specific stereochemical configurations. |
| Asymmetric Synthesis | Facilitates the creation of compounds with desired optical activity. |
Biological Research
- Intermediate in Biologically Active Compounds: It acts as an intermediate in the synthesis of various biologically active molecules, including neurotransmitters and other pharmaceuticals.
| Biological Application | Description |
|---|---|
| Metabolic Studies | Investigated for its role in amino acid metabolism and neurotransmitter synthesis. |
| Enzyme Interaction | Functions as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. |
Pharmaceutical Development
- Potential Drug Candidate: Research indicates that this compound may have neuropharmacological effects, particularly on GABAergic and glutamatergic systems.
| Pharmaceutical Application | Description |
|---|---|
| Neuropharmacology | Explored for its potential effects on neurotransmitter systems. |
| Chiral Drug Development | Important for synthesizing drugs targeting specific stereoisomers. |
Case Study 1: Enzyme-Catalyzed Reactions
A study demonstrated that this compound was effectively used as a substrate in enzyme-catalyzed reactions involving carbonyl reductases derived from Lactobacillus fermentum. The compound underwent asymmetric reduction to yield high-purity products with significant enantioselectivity.
Case Study 2: Neuropharmacological Effects
In neuropharmacological research, preliminary findings suggest that this compound may influence GABAergic and glutamatergic signaling pathways, which are crucial for maintaining neuronal excitability and synaptic plasticity.
Mechanism of Action
The mechanism of action of 3-Aminobutan-2-ol involves its interaction with various molecular targets and pathways. As a secondary alcohol and primary amine, it can participate in hydrogen bonding, nucleophilic substitution, and other chemical interactions. These properties make it a valuable compound in the design of enzyme inhibitors, receptor agonists, and other bioactive molecules.
Comparison with Similar Compounds
Structural Isomers and Functional Group Analogs
The following compounds share structural similarities with 3-aminobutan-2-ol but differ in functional group placement or stereochemistry:

Key Observations :
- Stereochemical Impact: The stereochemistry of this compound significantly influences its reactivity. For instance, (2S,3R)- and (2R,3S)-isomers are preferred in enantioselective syntheses due to their defined spatial arrangements .
- Functional Group Positioning: Moving the hydroxyl or amino group alters solubility and hydrogen-bonding capacity. 3-Aminobutan-1-ol, with a primary alcohol, is more hydrophilic than this compound .
Stereoisomers and Derivatives
This compound’s stereoisomers and derivatives are critical in pharmaceutical applications:
Flavor and Fragrance Industry
This compound is a key intermediate in the microbial synthesis of TTMP, a nutty flavor compound in soy products. The pathway involves condensation of two 3-aminobutanone units derived from this compound oxidation .
Biocatalysis
Amine dehydrogenases (e.g., MsmeAmDH) achieve >99% enantiomeric excess in synthesizing this compound from 3-hydroxybutan-2-one, outperforming traditional chemical methods in sustainability .
Biological Activity
3-Aminobutan-2-ol, also known as 2-amino-3-butanol, is a chiral amino alcohol with the molecular formula CHNO. Its unique structure, which includes both an amino group and a hydroxyl group, allows it to participate in various biological processes and chemical reactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
This compound is characterized by its secondary alcohol and primary amine functional groups. This configuration enables it to engage in hydrogen bonding and nucleophilic substitution reactions, making it a versatile compound in biochemical applications. The compound can act as a substrate for various enzymes, influencing metabolic pathways and serving as an intermediate in the synthesis of pharmaceuticals .
Interaction with Biological Targets
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its role as a substrate in enzymatic reactions has been studied extensively:
- Enzyme Mechanisms : this compound can be utilized in enzyme-catalyzed reactions, such as reductive amination processes, where it serves as a precursor for the synthesis of other bioactive compounds .
- Metabolic Pathways : The compound is involved in metabolic pathways that include the biosynthesis of important biomolecules. It has been shown to participate in the formation of 2,3-butanediol through microbial fermentation processes .
Applications in Medicinal Chemistry
This compound has garnered attention for its potential applications in drug development and therapeutic interventions:
Synthesis of Pharmaceuticals
Due to its structural properties, this compound serves as a building block for synthesizing various pharmaceutical agents. For example:
- Dolutegravir : This antiretroviral drug used in HIV treatment can be synthesized using enantiomerically pure forms of 3-Aminobutan-1-ol derived from this compound .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies on related compounds have shown activity against pathogens such as Candida albicans, suggesting potential for developing antifungal agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Biocatalytic Reductive Amination : A study demonstrated that native amine dehydrogenases could catalyze the conversion of substrates into this compound with high enantioselectivity, showcasing its utility in producing chiral amines .
- Microbial Production : Research on the microbial production of 2,3-butanediol highlighted the role of this compound as an intermediate, emphasizing its significance in biotechnological applications .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-Aminobutan-1-ol | Primary amine | Intermediate in drug synthesis |
| 2-Aminobutan-1-ol | Primary amine | Similar metabolic pathways |
| 3-Aminopropanol | Shorter chain analog | Limited applications compared |
The comparison illustrates that while related compounds share structural similarities, their biological activities can vary significantly based on their functional groups and chain lengths.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

